molecular formula C10H11ClN2O4S B13703080 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide

4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide

Cat. No.: B13703080
M. Wt: 290.72 g/mol
InChI Key: VKSDFFDQAFSOIJ-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic organic compound that contains a thiomorpholine ring substituted with a 2-chloro-6-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with 2-chloro-6-nitrobenzene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with 2-chloro-6-nitrobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both the thiomorpholine ring and the 2-chloro-6-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11ClN2O4S

Molecular Weight

290.72 g/mol

IUPAC Name

4-(2-chloro-6-nitrophenyl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C10H11ClN2O4S/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-18(16,17)7-5-12/h1-3H,4-7H2

InChI Key

VKSDFFDQAFSOIJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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